molecular formula C12H12ClN3O3S B2447583 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-57-4

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2447583
CAS RN: 1021206-57-4
M. Wt: 313.76
InChI Key: ZRVSIFQPKFPNOB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. This drug has been shown to be effective in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis.

Mechanism of Action

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide works by inhibiting the activity of Janus Kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines and growth factors. JAKs are involved in the activation of T cells and B cells, which play a critical role in the immune response. By inhibiting JAK activity, this compound prevents the activation of these cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system. It has been demonstrated to reduce the levels of various cytokines and chemokines involved in the inflammatory response. Additionally, this compound has been shown to reduce the number of T cells and B cells in the blood, indicating that it is effective in suppressing the immune response. However, it is important to note that this compound can also have negative effects on the immune system, such as increasing the risk of infections.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. Additionally, it has a well-defined mechanism of action and has been extensively studied, making it a reliable tool for studying the immune system. However, this compound also has some limitations. It can have negative effects on the immune system, which can complicate the interpretation of experimental results. Additionally, it can be difficult to determine the optimal dose of this compound for a given experiment, as the effective dose can vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. One area of research is to investigate the long-term effects of this compound on the immune system. This will help to determine the safety and efficacy of this drug for long-term use in treating autoimmune diseases. Additionally, researchers can investigate the potential use of this compound in combination with other immunosuppressive drugs to enhance its efficacy. Finally, there is a need to develop new JAK inhibitors that have improved selectivity and reduced side effects compared to this compound.

Synthesis Methods

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine. This intermediate is then reacted with sodium cyanide to form the corresponding nitrile, which is subsequently reduced to the desired amine using hydrogen gas and a palladium catalyst.

Scientific Research Applications

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been extensively studied for its immunosuppressive properties. It has been shown to be effective in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. This compound works by inhibiting the activity of Janus Kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound prevents the activation of T cells and B cells, leading to a reduction in inflammation and autoimmune responses.

properties

IUPAC Name

2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c13-10-4-1-2-5-11(10)20(18,19)15-8-9-16-12(17)6-3-7-14-16/h1-7,15H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVSIFQPKFPNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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